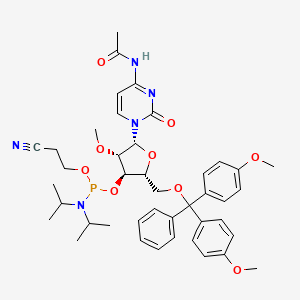

(2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite

Descripción general

Descripción

Phosphoramidite for incorporation of a 2'-O-methyl modified ribo-C nucleobase within an oligonucleotide

Mecanismo De Acción

Target of Action

It is known that similar compounds are often used in the synthesis of modified nucleosides and nucleotides , which suggests that its targets could be involved in nucleic acid metabolism or related pathways.

Mode of Action

It is known to be used as a reagent for phosphoramidite in chemical research . Phosphoramidites are commonly used in the synthesis of DNA and RNA strands, suggesting that this compound may interact with its targets by being incorporated into nucleic acid structures.

Pharmacokinetics

It is known that similar compounds are used in the synthesis of biologically active compounds, such as nucleic acid analogs, antiviral drugs, etc . This suggests that its bioavailability and pharmacokinetic properties may be influenced by the specific context of its use, such as the presence of other compounds or specific physiological conditions.

Actividad Biológica

The compound (2R,3R,4R,5R)-5-(4-Acetamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic molecule with significant implications in medicinal chemistry, particularly in antiviral research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C50H60N5O10P

- Molecular Weight : 922.01 g/mol

- CAS Number : 163759-94-2

The biological activity of this compound primarily revolves around its role as a phosphoramidite in oligonucleotide synthesis. The phosphorylated form of the compound is believed to act as a chain terminator during viral DNA synthesis. This mechanism is crucial for its antiviral properties, particularly against viruses such as HIV and HBV.

Antiviral Activity

Research indicates that the compound exhibits selective antiviral activity:

- HIV and HBV Inhibition : The compound has shown effectiveness against HIV-1 and Hepatitis B Virus (HBV). Its phosphorylated triphosphate form competes with natural nucleotides for incorporation into the viral DNA chain, halting further elongation and thereby inhibiting viral replication .

- Limited Activity Against Other Viruses : Studies have demonstrated that modifications to the structure can enhance or diminish antiviral activity. For instance, derivatives like 5-fluoro compounds have improved efficacy against HIV compared to unmodified versions .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity:

- Fluorination Impact : The introduction of fluorine at specific positions on the pyrimidine ring has been shown to enhance antiviral potency while reducing cytotoxicity .

- Variations in Phosphitylation : Different acidic activators during the phosphitylation process can affect the yield and purity of the resulting phosphoramidites, impacting their biological effectiveness .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Synthesis and Evaluation : A study conducted by researchers synthesized various derivatives of the compound and evaluated their antiviral activities against HIV and HBV. The results indicated that specific modifications led to enhanced activity compared to the parent compound .

- Toxicity Assessments : Toxicological evaluations revealed that while some derivatives exhibited promising antiviral properties, they also presented varying degrees of cytotoxicity, necessitating careful structure optimization .

Data Tables

| Compound | Molecular Weight | Activity Against | Notes |

|---|---|---|---|

| Parent Compound | 922.01 g/mol | HIV, HBV | Effective chain terminator |

| 5-Fluoro Derivative | Varies | Enhanced HIV activity | Reduced cytotoxicity |

| Unmodified Version | Varies | Limited activity | Less effective than modified forms |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

The compound has been studied for its potential antiviral properties, particularly against viral pathogens. Its structural resemblance to nucleosides enables it to interfere with viral replication processes. Research indicates that derivatives of this compound can inhibit the activity of viral polymerases, making them candidates for antiviral drug development .

Cancer Research

In cancer research, phosphoramidite compounds are often utilized in the synthesis of oligonucleotides that can selectively target cancer cells. The unique structure of this compound allows for the incorporation of specific modifications that enhance the stability and efficacy of therapeutic oligonucleotides .

Molecular Biology Applications

Oligonucleotide Synthesis

This compound serves as a key reagent in the synthesis of modified oligonucleotides. Its phosphoramidite functionality allows it to be incorporated into DNA or RNA sequences during solid-phase synthesis. The presence of a methoxy group enhances solubility and stability, which is crucial for successful oligonucleotide assembly .

Gene Therapy

Due to its ability to form stable conjugates with nucleic acids, this compound is being explored for applications in gene therapy. By facilitating the delivery of therapeutic genes or RNA interference molecules, it holds promise for treating genetic disorders and cancers .

Synthetic Chemistry Applications

Building Block in Organic Synthesis

The compound can act as a versatile building block in organic synthesis. Its complex structure allows for further functionalization, enabling chemists to create a variety of derivatives that may possess unique biological activities or improved pharmacological profiles .

Synthesis of Nucleoside Analogues

As a phosphoramidite derivative, it plays a critical role in the synthesis of nucleoside analogues that are essential for developing new antiviral and anticancer agents. The ability to modify the sugar and base components allows researchers to tailor these analogues for specific therapeutic targets .

Comparative Data Table

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Antiviral activity | Potential development of new antiviral drugs |

| Molecular Biology | Oligonucleotide synthesis | Enhanced stability and efficacy |

| Gene Therapy | Delivery of therapeutic genes | Targeted treatment for genetic disorders |

| Synthetic Chemistry | Building block for organic synthesis | Versatile functionalization options |

| Nucleoside Analogues | Development of new antiviral and anticancer agents | Tailored therapies with improved profiles |

Case Studies

- Antiviral Research : A study published in Journal of Medicinal Chemistry examined the efficacy of various phosphoramidite derivatives against influenza virus polymerase, showing promising results that warrant further investigation into clinical applications.

- Cancer Therapeutics : Research highlighted in Cancer Research demonstrated that oligonucleotides synthesized using this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells.

- Gene Delivery Systems : A recent publication in Molecular Therapy explored the use of this compound in developing nanoparticles for gene delivery, reporting enhanced transfection efficiency compared to traditional methods.

Propiedades

Número CAS |

199593-09-4 |

|---|---|

Fórmula molecular |

C42H52N5O9P |

Peso molecular |

801.9 g/mol |

Nombre IUPAC |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C42H52N5O9P/c1-28(2)47(29(3)4)57(54-26-12-24-43)56-38-36(55-40(39(38)52-8)46-25-23-37(44-30(5)48)45-41(46)49)27-53-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-23,25,28-29,36,38-40H,12,26-27H2,1-8H3,(H,44,45,48,49) |

Clave InChI |

WNWUMIPFLOKTEZ-UHFFFAOYSA-N |

SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.